

# Clathrin-IN-2 solubility and stability in culture media

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## Compound of Interest

Compound Name: *Clathrin-IN-2*

Cat. No.: *B1207517*

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## Technical Support Center: Clathrin-IN-2 (Pitstop 2)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and use of the clathrin-mediated endocytosis (CME) inhibitor, **Clathrin-IN-2**, commonly known as Pitstop 2.

## Frequently Asked Questions (FAQs)

Q1: What is **Clathrin-IN-2** (Pitstop 2) and what is its primary mechanism of action?

A1: **Clathrin-IN-2** (Pitstop 2) is a cell-permeable small molecule inhibitor designed to block clathrin-mediated endocytosis (CME).[1][2] It functions by binding to the terminal domain of the clathrin heavy chain, which prevents the interaction between clathrin and essential adaptor proteins like amphiphysin.[1][3][4] This disruption inhibits the assembly of clathrin-coated pits at the plasma membrane, thereby blocking the internalization of cargo that relies on this pathway.  
[2]

Q2: What is the recommended solvent and storage condition for **Clathrin-IN-2** (Pitstop 2)?

A2: **Clathrin-IN-2** (Pitstop 2) is soluble in dimethyl sulfoxide (DMSO).[3] A stock solution of 30 mM can be prepared in 100% fresh, sterile DMSO.[3] This stock solution is stable for 4-6 hours at room temperature. For long-term storage, it is recommended to prepare aliquots of the stock

solution and store them at -20°C to avoid repeated freeze-thaw cycles.[3] Some sources suggest that DMSO stock solutions may be stable for up to one month at -20°C or one year at -80°C, although this has not been validated by all suppliers.

Q3: Is **Clathrin-IN-2** (Pitstop 2) soluble and stable in aqueous solutions or cell culture media?

A3: **Clathrin-IN-2** (Pitstop 2) is not water-soluble.[3] Direct dilution in aqueous buffers is not recommended.[3] For cell culture experiments, the DMSO stock solution should be serially diluted into a serum-free buffer or culture medium to the final working concentration. The final DMSO concentration should be kept low, typically between 0.3% and 1%, to prevent precipitation of the compound.[3] Low DMSO concentrations (e.g., 0.1%) may lead to precipitation, especially at higher compound concentrations.[3]

Q4: What are the known off-target effects or non-specific activities of **Clathrin-IN-2** (Pitstop 2)?

A4: While designed as a specific CME inhibitor, several studies have reported off-target effects for Pitstop 2. It has been shown to inhibit clathrin-independent endocytosis as well.[1] Furthermore, it can directly interact with and inhibit small GTPases such as Ran and Rac1, which can disrupt various cellular processes including nucleocytoplasmic transport and cell motility.[5][6] At higher concentrations, it may also interfere with mitotic spindle formation and induce cell death in dividing cells.[2][5] Due to these non-specific effects, it is crucial to use appropriate controls and interpret the results with caution.[7][8]

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitation in culture media	Final DMSO concentration is too low.	Ensure the final DMSO concentration in the culture media is between 0.3% and 1%. <sup>[3]</sup> Prepare fresh dilutions for each experiment.
Compound concentration is too high for the given DMSO concentration.	For a 1% DMSO concentration, drug concentrations of 300 $\mu$ M or higher may precipitate. <sup>[3]</sup> Consider lowering the final compound concentration if precipitation is observed.	
High cell toxicity or unexpected phenotypes	Off-target effects of the compound.	Reduce the final concentration of Pitstop 2. The recommended range for CME inhibition is typically 15-30 $\mu$ M. <sup>[3][4]</sup>
Long incubation time.	Limit the incubation time to 5-30 minutes. Longer incubations are more likely to cause non-specific effects. <sup>[3]</sup>	
Cell type sensitivity.	Primary cells and neurons may be more sensitive. <sup>[3]</sup> Perform a dose-response curve to determine the optimal concentration for your specific cell line.	
Inconsistent or no inhibition of endocytosis	Sequestration of the compound by serum proteins.	Perform experiments in serum-free media. Pitstop 2 is an amphiphilic molecule and can be sequestered by serum albumins. <sup>[3]</sup>

Compound degradation.	Prepare fresh working solutions from a properly stored, frozen aliquot of the DMSO stock. Avoid multiple freeze-thaw cycles.[3]	
Insufficient incubation time.	Ensure an adequate incubation period of at least 5-10 minutes to allow for cell penetration and target engagement.[3]	
Fluorescence imaging interference	Intrinsic fluorescence of the compound.	High concentrations of Pitstop 2 may emit a low level of fluorescence in the green channel.[3] If possible, use fluorescent probes in other channels or reduce the inhibitor concentration.

## Quantitative Data Summary

Table 1: Solubility and Storage of **Clathrin-IN-2** (Pitstop 2)

Parameter	Value	Source
Solubility in DMSO	20 mg/mL	
95 mg/mL (200.69 mM)	[1]	
Recommended Stock Solution Concentration	30 mM in 100% DMSO	[3]
Stock Solution Stability at Room Temperature	4-6 hours	[3][4]
Recommended Long-term Storage	Aliquots at -20°C	[3]
Reported Stock Solution Stability at -20°C	1 month	
Reported Stock Solution Stability at -80°C	1 year	[1]

Table 2: Recommended Conditions for Cell-Based Assays

Parameter	Recommendation	Source
Cell Confluency	80-90%	[3]
Culture Media	Serum-free	[3]
Final Working Concentration	15-30 $\mu$ M	[3][4]
Final DMSO Concentration	0.3% - 1%	[3]
Incubation Time	5-30 minutes	[3]
Reversibility Washout	45-60 minutes with 2 media changes	[3][4]

## Experimental Protocols

### Protocol 1: Preparation of **Clathrin-IN-2** (Pitstop 2) Stock and Working Solutions

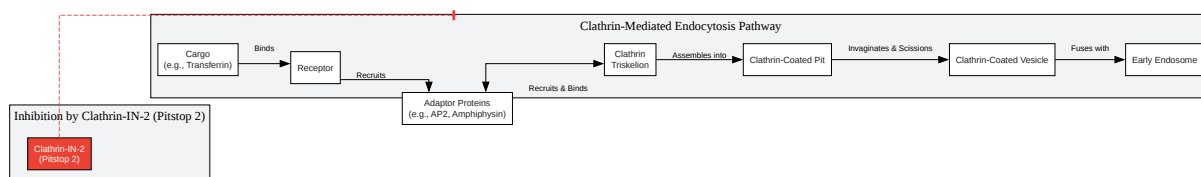
- Prepare Stock Solution:
  - Allow the vial of powdered **Clathrin-IN-2** (Pitstop 2) to equilibrate to room temperature.
  - Add the appropriate volume of fresh, sterile 100% DMSO to achieve a 30 mM stock solution.
  - Vortex thoroughly to ensure complete dissolution.[\[3\]](#)
- Storage of Stock Solution:
  - For immediate use, the stock solution can be kept at room temperature for up to 4-6 hours.[\[3\]](#)
  - For long-term storage, create single-use aliquots and store them at -20°C.[\[3\]](#)
- Prepare Working Solution:
  - On the day of the experiment, thaw a stock solution aliquot.
  - Prepare a serum-free cell culture medium, optionally buffered with 10 mM HEPES at pH 7.4.[\[3\]](#)
  - Perform a serial dilution of the DMSO stock solution into the serum-free medium to achieve the desired final working concentration (e.g., 25  $\mu$ M). Ensure the final DMSO concentration does not exceed 1%.

#### Protocol 2: Inhibition of Clathrin-Mediated Endocytosis in Cultured Cells

- Cell Seeding: Plate cells on an appropriate culture vessel (e.g., plates, coverslips) and grow them to 80-90% confluency.[\[3\]](#)
- Serum Starvation: Remove the growth medium and wash the cells once with serum-free medium. Add fresh serum-free medium and incubate for at least 30 minutes at 37°C.[\[7\]](#)[\[8\]](#)
- Inhibitor Treatment:
  - Remove the serum-free medium.

- Add the freshly prepared working solution of **Clathrin-IN-2** (Pitstop 2) to the cells.
- Incubate for 5-10 minutes at 37°C.[3] For some applications, incubation can be extended up to 30 minutes.
- Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).
- Endocytosis Assay:
  - Following the pre-incubation with the inhibitor, add the ligand of interest (e.g., fluorescently labeled transferrin) and incubate for the desired uptake period (e.g., 10-30 minutes at 37°C).[7][8][9][10]
  - After incubation, place the cells on ice and wash with ice-cold buffer to stop endocytosis.
  - Proceed with downstream analysis (e.g., fluorescence microscopy, flow cytometry).
- Reversibility Control (Optional but Recommended):
  - After inhibitor treatment, wash the cells twice with a complete, serum-containing medium.
  - Incubate the cells in the complete medium for 45-60 minutes at 37°C to allow for the recovery of CME.[3][4]
  - Perform the endocytosis assay as described above to confirm the restoration of function.

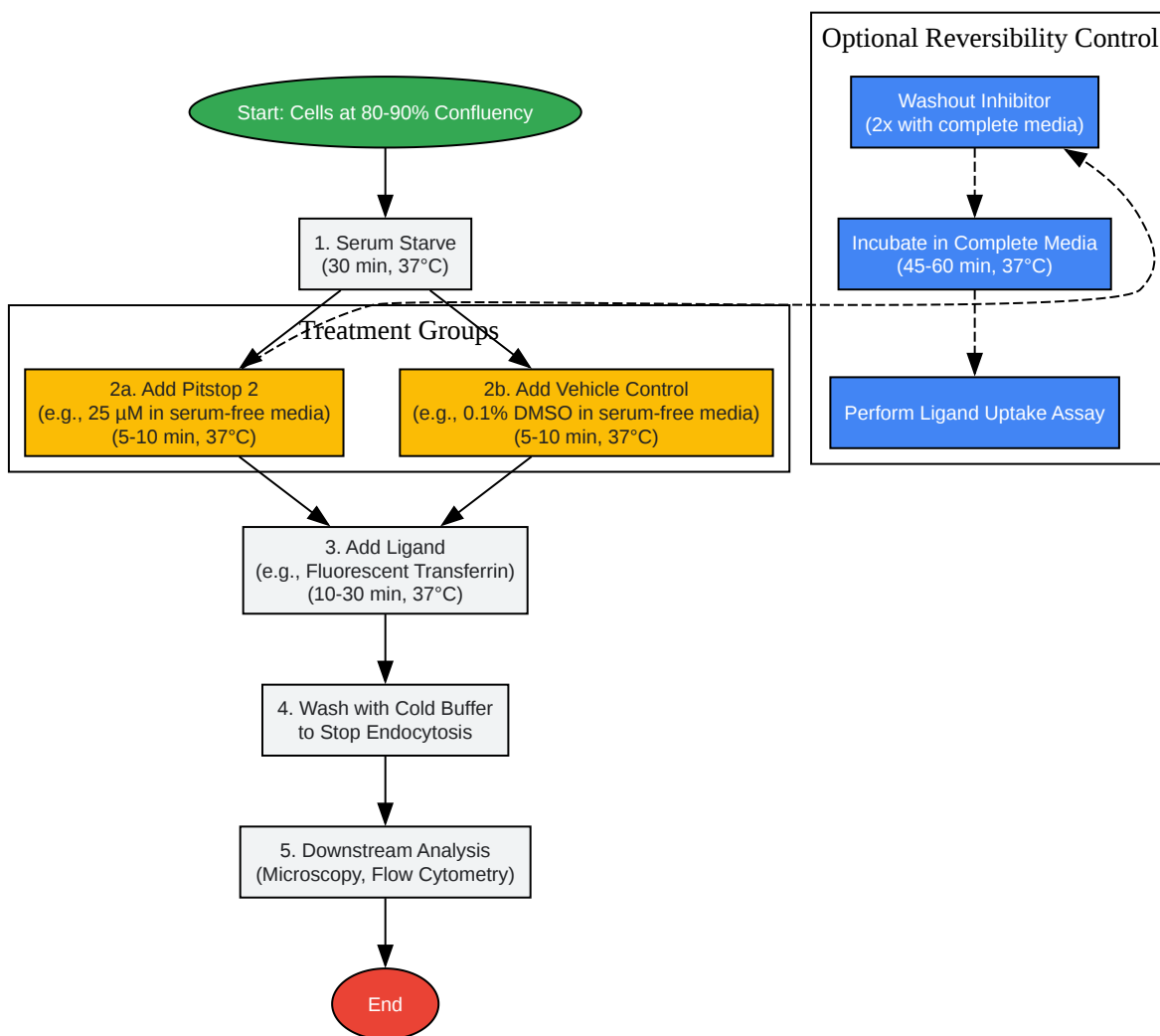
## Visualizations



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Caption: Inhibition of the Clathrin-Mediated Endocytosis Pathway by **Clathrin-IN-2** (Pitstop 2).





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Caption: Experimental workflow for inhibiting clathrin-mediated endocytosis using **Clathrin-IN-2** (Pitstop 2).

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